Bienvenue dans la boutique en ligne BenchChem!

1-tert-Butyl-3-(chloromethyl)azetidine

Physicochemical profiling ADME prediction Lead optimization

1-tert-Butyl-3-(chloromethyl)azetidine (CAS 61471-66-7, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is a four-membered saturated N-heterocyclic building block bearing a sterically demanding N-tert-butyl group and an electrophilic chloromethyl substituent at the 3-position. First described as a key intermediate in the synthesis of coronary vasodilator benzofuran and benzothiophene derivatives (US Patent 3,983,245), this compound belongs to the broader class of 3-substituted azetidines that serve as constrained scaffolds in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 61471-66-7
Cat. No. B8632645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-3-(chloromethyl)azetidine
CAS61471-66-7
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(C1)CCl
InChIInChI=1S/C8H16ClN/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6H2,1-3H3
InChIKeyBXXGFBFKTZFGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-3-(chloromethyl)azetidine (CAS 61471-66-7): What Procurement Teams Must Know About This N-Protected Azetidine Building Block


1-tert-Butyl-3-(chloromethyl)azetidine (CAS 61471-66-7, molecular formula C₈H₁₆ClN, MW 161.67 g/mol) is a four-membered saturated N-heterocyclic building block bearing a sterically demanding N-tert-butyl group and an electrophilic chloromethyl substituent at the 3-position . First described as a key intermediate in the synthesis of coronary vasodilator benzofuran and benzothiophene derivatives (US Patent 3,983,245), this compound belongs to the broader class of 3-substituted azetidines that serve as constrained scaffolds in medicinal chemistry and agrochemical discovery [1][2]. Its commercial availability (typically ≥95% purity) from multiple specialist chemical suppliers makes it a practical entry point for parallel library synthesis where the combination of ring strain, latent electrophilicity, and N-protection are simultaneously required.

Why 1-tert-Butyl-3-(chloromethyl)azetidine Cannot Be Replaced by Generic 3-(Chloromethyl)azetidine or Piperidine Analogs


Although numerous chloromethyl-substituted N-heterocycles exist (e.g., 3-(chloromethyl)piperidine, 4-(chloromethyl)pyridine, or unprotected 3-(chloromethyl)azetidine hydrochloride), simple interchange fails for three converging reasons [1]. First, the azetidine ring imparts ~26 kcal/mol of ring strain that is absent in six-membered piperidine analogs, fundamentally altering both the thermodynamic driving force for nucleophilic displacement and the kinetic profile of ring-opening side reactions [2]. Second, the N-tert-butyl group serves simultaneously as a steric shield protecting the endocyclic nitrogen from premature quaternization and as a traceless protecting group that can be removed via acylative dealkylation to access N-unsubstituted or N-acyl azetidines—a synthetic maneuver not available with N-methyl or N-benzyl analogs [3]. Third, the chloromethyl tether positions the electrophilic center one methylene unit away from the ring, providing a geometry and SN2 trajectory distinctly different from analogs where chlorine is directly attached to the azetidine ring (e.g., 1-tert-butyl-3-chloroazetidine). These combined features mean that substituting an apparently similar building block will predictably lead to divergent reaction outcomes, different product profiles, and ultimately failed library synthesis campaigns.

1-tert-Butyl-3-(chloromethyl)azetidine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (LogP) Shift: Chloromethyl Introduction Increases LogP by 0.22–0.3 Units vs. Non-Halogenated 1-tert-Butyl-3-methylazetidine

The replacement of a methyl group by a chloromethyl group at the azetidine 3-position produces a measurable increase in calculated lipophilicity. The target compound 1-tert-butyl-3-(chloromethyl)azetidine has a computed LogP (XLogP) of approximately 1.89, whereas the non-halogenated analog 1-tert-butyl-3-methylazetidine (CAS 55702-65-3) has a computed LogP of 1.67 . This ΔLogP of approximately +0.22 is chemically consistent with the Hansch π-value of chlorine (+0.39 on aromatic systems, moderated here by the methylene spacer) and indicates a meaningful difference in partitioning behavior that medicinal chemists must account for when balancing potency against clearance and solubility in lead series design.

Physicochemical profiling ADME prediction Lead optimization

Ring Strain Differential: Azetidine vs. Aziridine Reactivity Established by Direct Competitive Nucleophilic Substitution

The foundational 1970 study by Gaertner directly compared the reactivity of 1-tert-butyl-3-chloroazetidine (four-membered ring) with 1-tert-butyl-2-chloromethylaziridine (three-membered ring) toward a panel of nucleophiles [1]. The aziridine consistently displayed higher reactivity and competing ring-opening pathways, while the azetidine framework favored substitution with ring retention. Although this study used the 3-chloro rather than 3-(chloromethyl) azetidine, the underlying ring-strain differential (aziridine strain energy ≈ 27 kcal/mol vs. azetidine ≈ 26 kcal/mol, with the critical difference being the aziridine's greater propensity for ring-opening via N-C bond cleavage) is a class-level property that directly governs the reaction outcome of any chloromethyl-substituted analog [2]. A procurement decision that substitutes a chloromethylaziridine for a chloromethylazetidine therefore risks complete failure of the intended substitution chemistry due to competing ring-opening.

Ring strain Nucleophilic substitution Heterocycle reactivity

Synthetic Provenance with Defined Boiling Point: Distillation-Purifiable Intermediate with b.p. 90–96 °C (27 mmHg)

Unlike many chloromethyl azetidine derivatives that are isolated as non-distillable salts or require chromatographic purification, 1-tert-butyl-3-(chloromethyl)azetidine is reported to distill at 90–96 °C under reduced pressure (27 mmHg), as described in the experimental section of US Patent 3,983,245 [1]. The synthesis proceeds from N-t-butyl-3-hydroxymethylazetidine via Appel-type chlorination (PPh₃/CCl₄, reflux 48 h), followed by acid-base extractive workup and direct distillation of the free base [1]. This distillation handle provides a metric of compound integrity that is unavailable for non-volatile hydrochloride or trifluoroacetate salt forms of related azetidine building blocks such as 3-(chloromethyl)azetidine hydrochloride (CAS 2231675-63-9, typically handled as a solid of variable hygroscopicity).

Synthetic accessibility Purification Process chemistry

N-tert-Butyl Protection as a Traceless Masking Strategy: Orthogonal Deprotection Not Available to N-Methyl or N-Benzyl Chloromethyl Azetidine Analogs

The N-tert-butyl group on the target compound is not merely a steric substituent but a strategically removable protecting group. Acylative dealkylation methodology (treatment with acyl chlorides or chloroformates in the presence of a Lewis acid) selectively cleaves the tert-butyl group from N-tert-butyl azetidines to yield N-acyl azetidines or, after hydrolysis, the free NH azetidine [1][2]. This contrasts with N-methyl analogs (e.g., 3-(chloromethyl)-1-methylazetidine) where the methyl group is essentially permanent under standard synthetic conditions, and N-benzyl analogs where hydrogenolysis may be incompatible with the chloromethyl electrophile. The tert-butyl group thus functions as a traceless N-protecting group that can be removed after the chloromethyl handle has been exploited for C–C or C–N bond formation.

Protecting group strategy Late-stage functionalization Medicinal chemistry

Steric and Electronic Differentiation from 3-(Chloromethyl)azetidine: The N-tert-Butyl Group Suppresses Ring-Nitrogen Quaternization Side Reactions

Unprotected 3-(chloromethyl)azetidine (free base, CAS 1454775-50-8) or its hydrochloride salt carries a nucleophilic secondary amine that competes with external nucleophiles during substitution at the chloromethyl position, leading to oligomerization and quaternization byproducts. Installation of the tert-butyl group on nitrogen eliminates this competing nucleophilic site [1][2]. The tert-butyl group's steric bulk (A-value ≈ 4.9 kcal/mol for tert-butyl on cyclohexane, conceptually analogous for hindering N-approach) further suppresses any residual nucleophilicity of the endocyclic nitrogen, ensuring that nucleophilic substitution occurs exclusively at the exocyclic chloromethyl carbon. This chemoselectivity is not achievable with N-unsubstituted 3-(chloromethyl)azetidine without additional in situ protection steps that add operational complexity and reduce overall yield.

Chemoselectivity Nitrogen protection Side reaction suppression

Research and Industrial Application Scenarios Where 1-tert-Butyl-3-(chloromethyl)azetidine (CAS 61471-66-7) Provides Demonstrable Advantage


Parallel Library Synthesis Requiring Sequential Diversification at Two Vectors (Chloromethyl First, Ring Nitrogen Second)

In medicinal chemistry programs where the azetidine scaffold serves as a central core with two diversifiable points, the N-tert-butyl chloromethyl azetidine enables a sequential two-step library protocol: (Step 1) nucleophilic substitution at the chloromethyl position to install the first diversity element (amine, ether, thioether, or carbon nucleophile), followed by (Step 2) acylative N-de-tert-butylation and subsequent N-functionalization to install the second diversity element. This sequence exploits the specific property that the N-tert-butyl group survives typical SN2 conditions at the chloromethyl site yet can be cleanly removed under orthogonal acylative conditions [1]. No other N-protected 3-(chloromethyl)azetidine variant (N-Boc, N-Cbz, N-benzyl) offers this precise orthogonality profile without risking premature deprotection or C–Cl bond reduction [2].

Synthesis of Azetidine-Containing Coronary Vasodilator and Cardiovascular Drug Candidates

The compound's original demonstrated application in US Patent 3,983,245 established it as a direct precursor to 4-(3-azetidinylmethoxy)benzoylbenzofurans and benzothiophenes with measured coronary vasodilator activity [3]. In these structures, the azetidine ring serves as a conformationally constrained replacement for acyclic aminoalkoxy side chains, with the chloromethyl group undergoing Williamson etherification with phenolic intermediates. The defined boiling point (90–96 °C at 27 mmHg) of the intermediate enables reliable quality control during scale-up of this specific pharmacophore class, an advantage not shared by non-distillable azetidine salt intermediates.

Physicochemical Property Tuning in CNS-Penetrant Lead Series

The measured ΔLogP of approximately +0.22 relative to the non-halogenated 1-tert-butyl-3-methylazetidine benchmark provides medicinal chemists with a quantifiable lipophilicity increment for fine-tuning CNS drug-like properties . In a multiparameter optimization campaign where increasing LogP improves passive permeability but risks hERG binding and metabolic instability, the chloromethyl azetidine offers a deliberate, small-magnitude lipophilicity adjustment without introducing additional aromatic rings or extended alkyl chains that would dramatically increase molecular weight and rotatable bond count. The chloromethyl group simultaneously serves as a synthetic handle, meaning the LogP adjustment is not purchased at the cost of a dead-end substituent.

Replacement of Chloromethylaziridine Building Blocks Where Ring Retention Is Mandatory

For reaction sequences requiring nucleophilic substitution at a halomethyl group with preservation of the N-heterocyclic ring, the azetidine scaffold is categorically superior to the aziridine scaffold [4]. The three-membered aziridine ring undergoes facile ring-opening via N–C bond cleavage upon nucleophilic attack at the pendant chloromethyl group or upon N-quaternization, whereas the four-membered azetidine ring substantially resists ring-opening under the same conditions. Researchers previously using 1-tert-butyl-2-chloromethylaziridine and encountering product mixtures dominated by ring-opened byproducts should switch to the azetidine analog to recover synthetically useful yields of the desired ring-intact substitution product.

Quote Request

Request a Quote for 1-tert-Butyl-3-(chloromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.